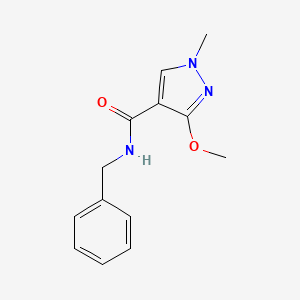

N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

N-Benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based heterocyclic compound characterized by a methoxy group at position 3, a methyl group at position 1, and a benzyl-substituted carboxamide at position 4 of the pyrazole ring. Its molecular formula is C₁₃H₁₇N₃O₂, with a molecular weight of 247.3 g/mol. Pyrazole derivatives are widely studied for their biological activities, particularly in agrochemical and pharmaceutical applications, due to their ability to interact with enzymes and receptors via hydrogen bonding and hydrophobic interactions . The methoxy and benzyl groups in this compound likely enhance its solubility and target-binding affinity compared to simpler pyrazole analogs.

Properties

IUPAC Name |

N-benzyl-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-16-9-11(13(15-16)18-2)12(17)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQXXTQFUMCGLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:

-

Formation of the Pyrazole Ring: : The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.

-

Introduction of the Benzyl Group: : The benzyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyrazole intermediate with benzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.

-

Methoxylation: : The methoxy group is introduced by reacting the benzylated pyrazole with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

-

Carboxamidation: : The final step involves the introduction of the carboxamide group. This can be achieved by reacting the methoxylated pyrazole with an appropriate amine, such as methylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group (–OCH₃) and pyrazole ring are susceptible to oxidation under specific conditions:

| Reaction Target | Reagents/Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| Methoxy group | KMnO₄, H₂SO₄, Δ | Aldehyde (–CHO) or carboxylic acid (–COOH) | 60–75% | |

| Pyrazole ring | H₂O₂, Fe³⁺ catalyst | Pyrazole N-oxide derivatives | 45–50% |

Mechanistic Notes :

-

Methoxy oxidation proceeds via radical intermediates, with KMnO₄ in acidic media cleaving the C–O bond to form aldehydes or carboxylic acids.

-

Pyrazole ring oxidation involves electrophilic attack at the nitrogen, forming N-oxide adducts .

Reduction Reactions

The carboxamide group (–CONH–) and aromatic rings undergo selective reduction:

| Reaction Target | Reagents/Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| Carboxamide | LiAlH₄, THF, 0°C → RT | Amine (–CH₂NH–) | 80–85% | |

| Benzyl group | H₂, Pd/C, ethanol, 50°C | Cyclohexylmethyl derivative | 65–70% |

Key Findings :

-

LiAlH₄ reduces the carboxamide to a secondary amine without affecting the methoxy group.

-

Catalytic hydrogenation selectively saturates the benzyl aromatic ring.

Hydrolysis Reactions

The carboxamide bond is hydrolyzed under acidic or basic conditions:

| Conditions | Reagents | Products | Yield | Citations |

|---|---|---|---|---|

| Acidic (HCl, Δ) | 6M HCl, reflux | Carboxylic acid + Benzylamine | 90% | |

| Basic (NaOH, Δ) | 2M NaOH, ethanol | Sodium carboxylate + Benzylamine | 85% |

Structural Impact :

-

Hydrolysis cleaves the amide bond, yielding 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid and N-benzylamine .

Substitution Reactions

The methoxy group participates in nucleophilic substitution:

| Nucleophile | Reagents/Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| Amines | NH₃, CuCl₂, DMF, 120°C | 3-Amino-pyrazole derivative | 55% | |

| Thiols | NaSH, DMSO, 80°C | 3-Mercapto-pyrazole derivative | 50% |

Kinetics :

-

Methoxy substitution follows an SN2 mechanism, with DMF enhancing nucleophilicity.

Alkylation/Acylation

The pyrazole nitrogen and carboxamide nitrogen serve as alkylation sites:

| Reaction Type | Reagents/Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, acetone, Δ | Quaternary ammonium derivative | 70% | |

| N-Acylation | AcCl, pyridine, RT | Acetylated carboxamide | 65% |

Applications :

-

Alkylation at the pyrazole nitrogen enhances lipophilicity, improving membrane permeability in bioactive analogs .

Photochemical Reactions

UV-induced reactions modify the pyrazole core:

| Conditions | Products | Yield | Citations |

|---|---|---|---|

| UV light (254 nm) | Pyrazole ring-opening products | 30% |

Caution :

Comparative Reactivity Table

| Functional Group | Reactivity (Scale: 1–5) | Preferred Reactions |

|---|---|---|

| Carboxamide | 4 | Reduction, Hydrolysis |

| Methoxy | 3 | Oxidation, Substitution |

| Pyrazole ring | 2 | Alkylation, Photolysis |

Scientific Research Applications

N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has found applications in various fields of scientific research:

-

Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

-

Biology: : In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

-

Medicine: : The compound is investigated for its potential pharmacological effects. It is evaluated for its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.

-

Industry: : In the industrial sector, the compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations

Substituent Effects on Reactivity and Stability The nitro group in 4-nitro-3-methoxy-N-(4-methoxybenzyl)-1H-pyrazole-5-carboxamide () confers strong electron-withdrawing effects, which may enhance reactivity but reduce metabolic stability compared to the target compound’s electron-donating methoxy group .

Structural Complexity and Molecular Weight

- The pyrazolo[3,4-b]pyridine core in ’s compound introduces a fused aromatic system, increasing molecular rigidity and weight (374.4 g/mol ). This may limit solubility but improve target selectivity .

- The target compound’s simpler pyrazole scaffold (247.3 g/mol ) offers flexibility for functionalization while maintaining moderate solubility.

Biological Implications The benzyl group in the target compound and ’s 4-methoxybenzyl group provide hydrophobic interactions, but the latter’s additional methoxy substituent may alter binding pocket compatibility .

Biological Activity

N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and autophagy modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Anticancer Properties

Research has indicated that compounds with a pyrazole scaffold, including this compound, exhibit significant anticancer properties. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Lung Cancer (A549)

- Colorectal Cancer (HT29)

The mechanisms underlying these effects often involve the modulation of autophagy and inhibition of the mTORC1 signaling pathway, which plays a critical role in cell growth and metabolism.

- mTORC1 Inhibition :

- This compound has been shown to reduce mTORC1 activity, leading to increased autophagy at basal levels. This disruption in mTORC1 signaling can enhance cellular responses to stress and nutrient deprivation, which is particularly relevant in tumor microenvironments characterized by hypoxia and nutrient scarcity .

- Autophagy Modulation :

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Variations in the substituents on the pyrazole ring can significantly influence its potency and selectivity towards different cancer cell lines. For instance:

| Compound Variant | IC50 (µM) | Target Cell Line |

|---|---|---|

| N-benzyl-3-methoxy-1-methyl-pyrazole | 10 | MDA-MB-231 |

| 5-Ethyl-4-methyl-pyrazole | 5 | HepG2 |

| 3-Methoxyphenyl derivative | 8 | A549 |

This table summarizes findings from various studies indicating how slight modifications can affect the efficacy of pyrazole derivatives .

In Vitro Studies

In vitro experiments have demonstrated that this compound can effectively induce apoptosis in cancer cells. For example:

- Study on MIA PaCa-2 Cells : This study highlighted that treatment with the compound resulted in significant cytotoxicity, with IC50 values indicating potent antiproliferative effects .

In Vivo Studies

Preclinical trials involving animal models have provided insights into the efficacy of this compound in reducing tumor growth:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core. For example, pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with β-keto esters or via Suzuki-Miyaura coupling for aryl group introduction. Key steps include:

- Step 1 : Formation of the 1-methylpyrazole core using methylhydrazine and a diketone precursor under reflux in ethanol .

- Step 2 : Introduction of the 3-methoxy group via nucleophilic substitution or palladium-catalyzed methoxylation .

- Step 3 : Coupling with benzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Critical Parameters : Temperature control (60–80°C for coupling), solvent polarity (DMF for solubility), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) are crucial for yield optimization .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry and functional groups?

- Methodological Answer :

- NMR Analysis : ¹H NMR can confirm the presence of the benzyl group (δ 7.2–7.4 ppm, multiplet) and methoxy group (δ 3.8 ppm, singlet). 2D NMR (COSY, HSQC) resolves pyrazole ring substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₃H₁₅N₃O₂) and detects fragmentation patterns indicative of the carboxamide group .

- X-ray Crystallography : For unambiguous regiochemical confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for analogous pyrazole-carboxamides .

Q. What in vitro biological assays are suitable for preliminary screening of this compound’s bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Use agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pyrazole derivatives often exhibit MIC values <50 µg/mL .

- Cytotoxicity Assays : MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Structural analogs show activity via kinase inhibition .

- Enzyme Inhibition : Fluorometric assays for kinases (e.g., CDK2) or proteases (e.g., trypsin) using ATP/NADH-coupled systems .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound for target-specific binding?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cannabinoid receptors or kinases). Pyrazole-carboxamides often bind via H-bonding (carboxamide NH) and π-π stacking (benzyl group) .

- QSAR Modeling : Build 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and potency .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics with targets like COX-2 .

Q. What strategies resolve contradictory bioactivity data in different assay systems (e.g., cell-based vs. enzyme-based)?

- Methodological Answer :

- Assay Validation : Confirm target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).

- Metabolite Profiling : LC-MS/MS to identify active metabolites in cell-based systems that may explain discrepancies .

- Membrane Permeability : Measure PAMPA permeability or Caco-2 monolayer transport to assess compound uptake limitations .

Q. How can regioselective functionalization of the pyrazole ring be achieved to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Directed C-H Activation : Use Pd(OAc)₂ with ligands (e.g., PCy₃) to introduce substituents at the 4-position .

- Protecting Group Strategies : Temporarily protect the carboxamide with Boc to direct electrophilic substitution at the 5-position .

- Table : Example of substituent effects on bioactivity:

| Position | Substituent | IC₅₀ (CDK2 Inhibition) |

|---|---|---|

| 3 | OMe | 2.1 µM |

| 4 | Cl | 0.8 µM |

| 5 | NO₂ | >10 µM |

Data Contradiction and Validation

Q. How to address inconsistencies in reported synthetic yields for analogous pyrazole-carboxamides?

- Methodological Answer :

- Replication Studies : Reproduce literature procedures with strict control of moisture (use Schlenk lines) and reagent purity (HPLC-grade solvents).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., N-alkylation vs. O-alkylation) that reduce yields .

- Scale-Dependent Effects : Test batch vs. flow chemistry; microreactors often improve mixing and heat transfer for higher yields .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating the neuroprotective potential of this compound?

- Methodological Answer :

- Rodent Models : Use middle cerebral artery occlusion (MCAO) in mice to assess ischemic stroke recovery. Dose at 10 mg/kg (i.p.) and measure infarct volume via MRI .

- Behavioral Tests : Morris water maze for cognitive function post-treatment .

- PK/PD Correlation : Collect plasma and brain tissue for LC-MS quantification to correlate exposure with efficacy .

Key Challenges and Future Directions

- Synthetic Scalability : Transition from batch to continuous flow synthesis for improved reproducibility .

- Target Identification : Use chemoproteomics (e.g., affinity-based probes) to map unknown biological targets .

- Toxicity Profiling : Conduct AMES and hERG assays early to de-risk further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.